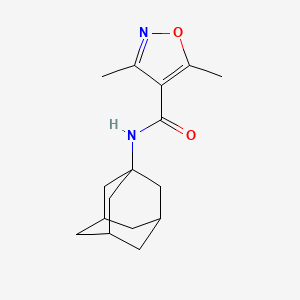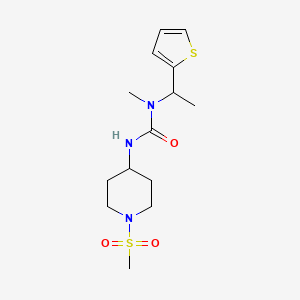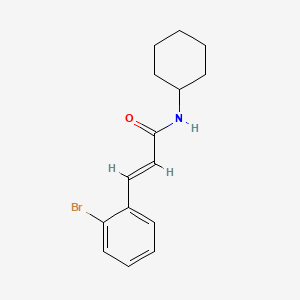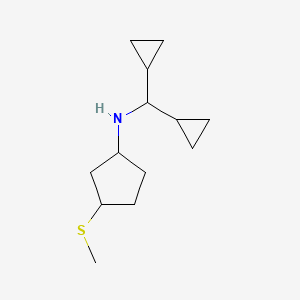
N-(1-adamantyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-adamantyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide, also known as ADOX, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of the enzyme ribonucleotide reductase, which plays a crucial role in DNA synthesis and repair. In
Mécanisme D'action
N-(1-adamantyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide works by inhibiting the activity of ribonucleotide reductase, which is an essential enzyme involved in the synthesis of deoxyribonucleotides, the building blocks of DNA. By blocking this enzyme, this compound prevents the production of new DNA, which can lead to cell death. This compound has been shown to be a potent inhibitor of ribonucleotide reductase, with an IC50 value of approximately 10 nM.
Biochemical and Physiological Effects:
In addition to its role as an inhibitor of ribonucleotide reductase, this compound has been shown to have other biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, and it has also been shown to inhibit the replication of certain viruses, such as HIV and herpes simplex virus. This compound has also been shown to have anti-inflammatory and immunomodulatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(1-adamantyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide in lab experiments is its high potency as an inhibitor of ribonucleotide reductase. This allows for the use of lower concentrations of the compound, which can reduce the risk of off-target effects. However, this compound is also highly toxic and can cause significant damage to normal cells at high concentrations. This can limit its usefulness in certain experiments and may require the use of alternative inhibitors or lower concentrations of this compound.
Orientations Futures
There are several areas of future research that could be explored with regard to N-(1-adamantyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide. One area of interest is the development of more potent and selective inhibitors of ribonucleotide reductase, which could have greater therapeutic potential for the treatment of cancer and other diseases. Another area of interest is the identification of new targets for this compound, which could expand its potential applications in scientific research. Finally, further studies are needed to better understand the mechanisms of action and potential side effects of this compound, which could inform the development of safer and more effective therapies.
Méthodes De Synthèse
The synthesis of N-(1-adamantyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide involves several steps, including the reaction of adamantyl chloride with sodium azide, followed by the reaction of the resulting compound with methyl acrylate. The final step involves the reaction of the intermediate product with oxalyl chloride and dimethylamine. The synthesis of this compound is a complex process that requires careful attention to detail and precise control of reaction conditions.
Applications De Recherche Scientifique
N-(1-adamantyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has been widely used in scientific research as a tool to study the role of ribonucleotide reductase in DNA synthesis and repair. It has also been investigated as a potential therapeutic agent for the treatment of cancer, viral infections, and other diseases. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo, and it has also been shown to enhance the efficacy of chemotherapy drugs.
Propriétés
IUPAC Name |
N-(1-adamantyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-9-14(10(2)20-18-9)15(19)17-16-6-11-3-12(7-16)5-13(4-11)8-16/h11-13H,3-8H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQFEFMUZHNYII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-Fluoro-4-methylphenyl)-[4-(thiadiazole-5-carbonyl)piperazin-1-yl]methanone](/img/structure/B7635715.png)

![2-ethyl-N-[1-(furan-3-carbonyl)piperidin-4-yl]piperidine-1-carboxamide](/img/structure/B7635726.png)
![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(2,3-dimethylanilino)ethanone](/img/structure/B7635740.png)
![N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-propan-2-yloxyaniline](/img/structure/B7635746.png)

![2-(4-chlorophenyl)-N-[(3-cyanophenyl)methyl]morpholine-4-carboxamide](/img/structure/B7635765.png)


![(4-phenylpiperazin-1-yl)[2-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B7635797.png)


![N,5-dimethyl-N-[(3,4,5-trifluorophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7635829.png)